Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also has an ethoxy group (-OCH2CH3), an amino group (-NH2), and a carboxylate ester group (-COO-). These functional groups could potentially participate in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, the carboxylate ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Potential Anticancer Activities
Research has been conducted on the synthesis of novel compounds similar to Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate, with a focus on their potential as anticancer agents. For example, Facchinetti et al. (2015) synthesized a series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates to explore their potential as anticancer agents. These compounds were evaluated for activity against various cancer cell lines, including gastric ascitis and gastric adenocarcinoma, although none exhibited significant cytotoxicity against normal cells, indicating a degree of selectivity (Facchinetti et al., 2015).
Antimicrobial Activities
Another study by Desai et al. (2007) focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research led to the discovery of compounds with significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Structure-Activity Relationship and Molecular Mechanisms
Further investigation into the structure-activity relationships of these compounds has revealed insights into their mechanisms of action, especially in overcoming drug resistance in cancer cells. Das et al. (2009) demonstrated that specific analogues mitigate drug resistance and synergize with various cancer therapies, highlighting their potential in treating cancers with multiple drug resistance (Das et al., 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices. Specific safety data for this compound was not available in my search.
Future Directions
The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, given the presence of a quinoline ring, which is found in many pharmaceuticals. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQRVFODNLAUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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